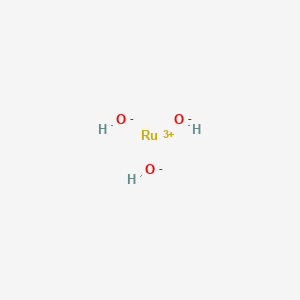
Ruthenium(3+) trihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(3+) trihydroxide is a chemical compound with the formula Ru(OH)₃ It is a hydroxide of ruthenium in the +3 oxidation state Ruthenium is a transition metal belonging to the platinum group, known for its diverse oxidation states and catalytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruthenium(3+) trihydroxide can be synthesized through the hydrolysis of ruthenium(III) chloride in an aqueous solution. The reaction typically involves dissolving ruthenium(III) chloride in water and adjusting the pH to induce precipitation of the hydroxide: [ \text{RuCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Ru(OH)}_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of ruthenium(III)trihydroxide often involves the use of ruthenium-containing ores or residues from other industrial processes. The ruthenium is extracted and purified, followed by controlled hydrolysis to produce the hydroxide. The process may involve multiple steps, including solvent extraction, precipitation, and filtration to obtain high-purity ruthenium(III)trihydroxide.
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium(3+) trihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) compounds.
Substitution: Ligand exchange reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH adjustments to control the reaction pathways.
Major Products Formed:
Oxidation Products: Ruthenium dioxide (RuO₂), ruthenium tetroxide (RuO₄).
Reduction Products: Ruthenium(II) complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Ruthenium(3+) trihydroxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as ruthenium-based nanomaterials and thin films.
Medicine: Ruthenium compounds, including ruthenium(III)trihydroxide, are investigated for their potential anticancer properties and as components of drug delivery systems.
Environmental Science: It is used in the development of catalysts for environmental remediation, such as the degradation of pollutants.
Wirkmechanismus
Ruthenium(3+) trihydroxide can be compared with other ruthenium hydroxides and oxides:
Ruthenium(IV) dioxide (RuO₂): A higher oxidation state oxide with strong catalytic properties, particularly in oxygen evolution reactions.
Ruthenium(II) complexes: Lower oxidation state compounds with diverse coordination chemistry and applications in catalysis and medicine.
Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions. This versatility makes it valuable in various catalytic and research applications.
Vergleich Mit ähnlichen Verbindungen
- Ruthenium(IV) dioxide (RuO₂)
- Ruthenium(II) complexes
- Ruthenium tetroxide (RuO₄)
Eigenschaften
Molekularformel |
H3O3Ru |
|---|---|
Molekulargewicht |
152.1 g/mol |
IUPAC-Name |
ruthenium(3+);trihydroxide |
InChI |
InChI=1S/3H2O.Ru/h3*1H2;/q;;;+3/p-3 |
InChI-Schlüssel |
VDRDGQXTSLSKKY-UHFFFAOYSA-K |
Kanonische SMILES |
[OH-].[OH-].[OH-].[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















